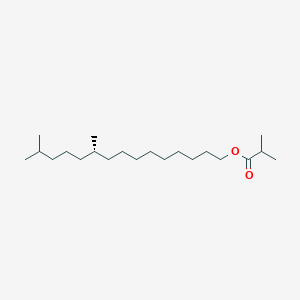

(R)-10,14-Dimethylpentadecyl isobutyrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H42O2 |

|---|---|

Peso molecular |

326.6 g/mol |

Nombre IUPAC |

[(10R)-10,14-dimethylpentadecyl] 2-methylpropanoate |

InChI |

InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3/t20-/m1/s1 |

Clave InChI |

WEUUVFYXSHQOIT-HXUWFJFHSA-N |

SMILES isomérico |

C[C@H](CCCCCCCCCOC(=O)C(C)C)CCCC(C)C |

SMILES canónico |

CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |

Pureza |

>95% |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-10,14-Dimethylpentadecyl isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-10,14-Dimethylpentadecyl isobutyrate is a branched-chain fatty acid ester that has been identified as a potent female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed experimental protocols for its analysis and biological evaluation. The information presented is intended to support researchers in the fields of chemical ecology, organic synthesis, and pest management in their efforts to synthesize, identify, and utilize this semiochemical.

Chemical Properties

This compound is a chiral molecule with two methyl branches on the pentadecyl backbone. Its chemical and physical properties are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₂O₂ | [1][2][3] |

| Molecular Weight | 326.56 g/mol | [1][2] |

| CAS Number | 164260-03-1 | [2][3] |

| Appearance | Liquid (predicted) | [2] |

| Boiling Point | 353.4 ± 10.0 °C (Predicted) | [2] |

| Density | 0.859 ± 0.06 g/cm³ (Predicted) | [2] |

Spectroscopic and Chromatographic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the isobutyrate methyl groups, the methine proton of the isobutyrate group, the long methylene (B1212753) chain, the methine protons at the chiral centers, and the terminal methyl groups of the pentadecyl chain. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the isobutyrate moiety, the long methylene chain, the methine carbons at the chiral centers, and the terminal methyl carbons. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 326, along with characteristic fragmentation patterns for a long-chain ester, including loss of the isobutyrate group and cleavage along the alkyl chain. |

| Gas Chromatography | A single peak on a suitable capillary column (e.g., DB-5ms), with a retention time dependent on the specific GC conditions.[4] |

Synthesis and Experimental Protocols

A specific, detailed synthesis of this compound is not widely published. However, a plausible and efficient synthesis can be designed based on established methods for the construction of chiral, long-chain branched alcohols followed by esterification.

Proposed Synthetic Pathway

The synthesis of the target molecule can be conceptually broken down into two main stages: the enantioselective synthesis of the chiral alcohol, (R)-10,14-dimethylpentadecan-1-ol, and its subsequent esterification with isobutyric acid or a derivative thereof.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of (R)-10,14-dimethylpentadecan-1-ol (General Approach)

The synthesis of chiral long-chain alcohols can be achieved through various methods, including the use of chiral building blocks or asymmetric synthesis. A common strategy involves the coupling of smaller chiral fragments.

-

Preparation of Chiral Building Blocks: Start from commercially available chiral precursors, such as (R)-citronellol, which can be elaborated to introduce the necessary carbon chain length and functional groups.

-

Grignard or Cuprate Coupling: Utilize organometallic coupling reactions to connect the chiral fragments and build the carbon skeleton of the target alcohol.

-

Functional Group Transformations: Employ standard organic reactions to modify functional groups, such as oxidation, reduction, and protection/deprotection steps, to arrive at the desired (R)-10,14-dimethylpentadecan-1-ol.

-

Purification: Purify the final alcohol using column chromatography on silica (B1680970) gel.

Experimental Protocol: Fischer Esterification

The final esterification step can be carried out using the Fischer esterification method.[5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve (R)-10,14-dimethylpentadecan-1-ol in a suitable solvent such as toluene.

-

Addition of Reagents: Add an excess of isobutyric acid (e.g., 1.5-2 equivalents) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash it with a saturated sodium bicarbonate solution to remove the excess acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Evaluation

This compound is a potent sex pheromone for the male tea tussock moth.[1] Its biological activity is primarily assessed using electroantennography (EAG).

Signaling Pathway: Pheromone Reception

The detection of this compound by the male moth initiates a signaling cascade in the antenna, leading to a behavioral response.

Caption: Simplified signaling pathway of insect pheromone reception.

Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[8][9][10][11][12]

-

Antenna Preparation:

-

Excise an antenna from a male tea tussock moth.

-

Mount the antenna between two electrodes using a conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).

-

Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

-

Data Acquisition:

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of air from the stimulus pipette is injected into the airstream, delivering the pheromone to the antenna.

-

The change in electrical potential across the antenna is amplified and recorded.

-

-

Data Analysis:

-

The magnitude of the negative deflection in the EAG recording is proportional to the strength of the antennal response.

-

A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

-

Caption: General experimental workflow for electroantennography (EAG).

Conclusion

This compound is a key semiochemical in the chemical communication of the tea tussock moth. This guide has provided an overview of its chemical properties, a proposed synthetic strategy, and detailed protocols for its synthesis and biological evaluation. The methodologies and data presented herein are intended to serve as a valuable resource for researchers working on the synthesis of insect pheromones and the development of pheromone-based pest management strategies. Further research to obtain and publish detailed experimental spectroscopic data for this compound is highly encouraged to facilitate its unambiguous identification and synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (10R)-10,14-Dimethylpentadecyl Isobutyrate | 164260-03-1 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 10,14-Dimethylpentadecyl isobutyrate [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of (R)-10,14-Dimethylpentadecyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-10,14-Dimethylpentadecyl isobutyrate is a branched-chain fatty acid ester that functions as the primary female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa, a significant pest in tea plantations.[1][2][3] This technical guide provides a comprehensive overview of its biological activity, focusing on its role in insect chemical communication. The information presented is intended for researchers in the fields of chemical ecology, entomology, and for professionals involved in the development of pest management strategies. While this molecule is a bioactive compound, current research has exclusively focused on its pheromonal properties, with no documented studies on its effects in mammalian systems for therapeutic drug development.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₄₂O₂ | [4][5] |

| Molecular Weight | 326.56 g/mol | [4][5][6] |

| CAS Number | 164260-03-1 | [5] |

| Appearance | Liquid | [7] |

| Purity | >95% (Commercially available) | [5] |

Biological Activity: Pheromonal Effects

The primary biological activity of this compound is its function as a potent sex attractant for the male tea tussock moth.[2][3] This activity is highly specific to the (R)-enantiomer.

Quantitative Data

The biological potency of this compound and its stereoisomer has been quantified through electrophysiological and behavioral assays.

Table 1: Electroantennogram (EAG) Responses of Male E. pseudoconspersa

| Compound | Dose | Mean EAG Response (mV) ± SE | Significance | Reference |

| This compound | 1 µg | 1.8 ± 0.2 | Significantly higher than (S)-enantiomer | [2] |

| (S)-10,14-Dimethylpentadecyl isobutyrate | 1 µg | 0.8 ± 0.1 | - | [2] |

| Racemic Mixture | 1 µg | 1.5 ± 0.2 | - | [2] |

| Pheromone Gland Extract | 1 female equivalent | 1.9 ± 0.3 | Similar to (R)-enantiomer | [2] |

Table 2: Field Trapping a of Male E. pseudoconspersa

| Lure Composition | Dose (µg) | Mean No. of Moths Trapped ± SE | Significance | Reference |

| This compound | 10 | 15.6 ± 3.4 | Significantly higher than (S)-enantiomer | [2] |

| (S)-10,14-Dimethylpentadecyl isobutyrate | 10 | 2.3 ± 0.9 | - | [2] |

| Racemic Mixture | 20 | 25.1 ± 5.1 | Similar to 2 virgin females | [2] |

| Virgin Females | 2 | 23.4 ± 4.8 | - | [2] |

| This compound + 14-methylpentadecyl isobutyrate | 750 + 100 | Not directly comparable, but showed significantly higher attractiveness than commercial products | Enhanced attraction | [8][9] |

a: Field tests were conducted in Taiwan, and results can be influenced by environmental factors and population density.[2]

Experimental Protocols

Electroantennography (EAG)

This protocol outlines the general procedure for measuring the olfactory response of male E. pseudoconspersa to this compound.

1. Insect Preparation:

-

Adult male moths (2-3 days old) are used.[2]

-

The moth is anesthetized by chilling on ice.[10]

-

The head is excised and mounted on a holder with dental wax.[10] Alternatively, the whole insect can be tethered in a foam block.[7][11]

2. Electrode Preparation and Placement:

-

Glass capillary microelectrodes are filled with a saline solution (e.g., Kaissling's saline).[10]

-

The reference electrode is inserted into the base of the head.[10]

-

The recording electrode makes contact with the distal tip of one antenna. A small portion of the tip may be clipped to ensure good electrical contact.[10][11]

3. Stimulus Preparation and Delivery:

-

A stock solution of this compound is prepared in a high-purity solvent like hexane.[8][10]

-

Serial dilutions are made to create a range of concentrations for dose-response analysis.[10]

-

A 10 µL aliquot of the test solution is applied to a small piece of filter paper, which is then inserted into a Pasteur pipette.[10]

-

The solvent is allowed to evaporate for 30-60 seconds.[10]

-

The pipette is connected to an air delivery system that directs a purified and humidified air stream over the antennal preparation.[11]

-

A puff of air (typically 0.5-1 second) delivers the stimulus to the antenna.[10]

-

A pipette with solvent only serves as a negative control.[11]

4. Data Recording and Analysis:

-

The potential difference between the electrodes is amplified (10-100x gain) and filtered (e.g., 0.1 Hz high-pass, 50 Hz low-pass) to reduce noise.[11]

-

The analog signal is digitized and recorded on a computer.[11]

-

The response is measured as the maximum negative deflection (in mV) from the baseline.[11]

-

The response to the solvent control is subtracted from the pheromone response to get the net EAG response.[10]

-

A sufficient recovery period (e.g., 30-60 seconds) is allowed between stimuli.[8][10]

Signaling Pathways and Workflows

Insect Olfactory Signal Transduction Pathway

The following diagram illustrates the generalized signaling pathway for pheromone detection in insects.

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Pheromone Bioassay

The following diagram outlines a typical workflow for identifying and evaluating the biological activity of an insect pheromone.

Caption: Workflow for insect pheromone identification and validation.

Conclusion

This compound is a well-characterized insect sex pheromone with potent electrophysiological and behavioral activity on the male tea tussock moth. The high stereospecificity of its activity highlights the sensitivity and selectivity of the insect olfactory system. For professionals in drug development, while this specific molecule does not have known therapeutic applications in humans, the principles of its high-affinity and specific interaction with its receptor can be broadly informative for understanding ligand-receptor binding and signaling. The primary application of research into this compound lies in the development of environmentally benign pest management strategies, such as mating disruption and mass trapping, to control populations of the tea tussock moth.

References

- 1. Transcriptome Profiling of Euproctis pseudoconspersa Reveals Candidate Olfactory Genes for Type III Sex Pheromone Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zoolstud.sinica.edu.tw [zoolstud.sinica.edu.tw]

- 3. A Concise Asymmetric Synthesis of Sex Pheromone of Euproctis pseudoconspersa (Strand) and Its Enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 10,14-Dimethylpentadecyl isobutyrate [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Unveiling the Chemical Call: A Technical Guide to the Discovery of the Tea Tussock Moth Sex Pheromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal research that led to the identification and characterization of the sex pheromone of the tea tussock moth, Euproctis pseudoconspersa. This devastating pest in tea plantations has been the subject of significant research to develop effective and environmentally benign control methods. The discovery of its sex pheromone represents a cornerstone in developing pheromone-based monitoring and mating disruption strategies. This document details the chemical composition of the pheromone, the intricate experimental protocols used in its discovery, and the electrophysiological and behavioral responses it elicits.

Pheromone Composition: The Chemical Signature

The female-produced sex pheromone of the tea tussock moth is a blend of three key compounds. The major, and most biologically active, component is 10,14-dimethylpentadecyl isobutyrate . Accompanying this are two minor components: 14-methylpentadecyl isobutyrate and 10,14-dimethylpentadecyl n-butyrate .[1][2] The specific chirality of the major component has been identified as crucial for its biological activity, with the (R)-enantiomer being the most potent attractant.[3][4][5]

Table 1: Sex Pheromone Components of Euproctis pseudoconspersa

| Component Number | Chemical Name | Abbreviation | Type | Amount (ng/female) |

| I | 10,14-dimethylpentadecyl isobutyrate | 10Me14Me-15:iBu | Major | ~10 |

| II | 14-methylpentadecyl isobutyrate | 14Me-15:iBu | Minor | ~0.6 |

| III | 10,14-dimethylpentadecyl n-butyrate | 10Me14Me-15:nBu | Minor | ~0.6 |

Data sourced from Wakamura et al., 1994.[1][2]

Experimental Protocols: A Methodological Blueprint

The identification of the tea tussock moth's sex pheromone was the result of a series of meticulous experiments. The following sections provide a detailed methodology for the key procedures involved.

Pheromone Gland Extraction

The initial step in identifying the pheromone involves the careful extraction of the chemical compounds from the female moth's pheromone gland.

Objective: To isolate the volatile and semi-volatile compounds from the abdominal tips of virgin female moths.

Protocol:

-

Insect Rearing: E. pseudoconspersa larvae are reared on an artificial diet or host plant leaves (e.g., tea, camellia) under controlled laboratory conditions (e.g., 25°C, 16L:8D photoperiod). Pupae are sexed, and females are kept in separate containers until emergence.

-

Gland Excision: Abdominal tips containing the pheromone glands are excised from 2- to 3-day-old virgin female moths during their calling phase (typically in the latter half of the scotophase).

-

Solvent Extraction: The excised glands are submerged in a high-purity organic solvent, such as hexane (B92381) or dichloromethane, for a specific duration (e.g., 30 minutes to several hours) to extract the pheromone components. The resulting solution is then carefully filtered.

-

Concentration: The extract is concentrated under a gentle stream of nitrogen to a specific volume (e.g., 1 female equivalent per microliter) for subsequent analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the individual components within the pheromone extract.

Objective: To separate the chemical constituents of the pheromone extract and determine their molecular structure.

Protocol:

-

Injection: A small volume (e.g., 1-2 µL) of the concentrated pheromone extract is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5, DB-23, or DB-225). The column's stationary phase separates the compounds based on their boiling points and polarity.[3]

-

Temperature Program: A specific temperature gradient is applied to the column to facilitate the separation of compounds with different volatilities.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in identifying the molecular structure of each compound.

-

Identification: The retention times and mass spectra of the unknown compounds are compared with those of synthetic standards to confirm their identity.

Electrophysiological Assay: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of a male moth's antenna to airborne chemical stimuli, providing a direct measure of which compounds are detected by the insect's olfactory system.

Objective: To assess the olfactory activity of the separated pheromone components and synthetic standards on male E. pseudoconspersa antennae.

Protocol:

-

Antenna Preparation: A male moth is immobilized, and one of its antennae is excised. The tip and base of the antenna are carefully inserted into glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antennal preparation. Puffs of air containing known concentrations of the test compounds are introduced into this airstream for a short duration (e.g., 0.5 seconds).

-

Signal Recording: The electrical potential changes (depolarizations) across the antenna in response to the chemical stimuli are amplified and recorded. The amplitude of the EAG response is proportional to the stimulating capacity of the compound.

-

Data Analysis: The EAG responses to different compounds and concentrations are compared to determine which components elicit the strongest antennal response.[3][6]

Behavioral Bioassays: Wind Tunnel and Field Trapping

Behavioral assays are essential to confirm that the identified compounds elicit the appropriate behavioral responses in male moths, such as upwind flight and attraction.

Objective: To evaluate the attractiveness of individual pheromone components and their blends to male moths.

Protocol (Wind Tunnel):

-

Setup: A wind tunnel is used to create a controlled environment with a consistent laminar airflow.

-

Pheromone Source: A rubber septum or filter paper loaded with a specific dose of the synthetic pheromone is placed at the upwind end of the tunnel.

-

Moth Release: Male moths are released at the downwind end of the tunnel.

-

Observation: The behavior of the moths is observed and recorded, noting key responses such as taking flight, upwind anemotaxis (oriented flight), and contact with the pheromone source.

Protocol (Field Trapping):

-

Trap Preparation: Sticky traps or funnel traps are baited with lures (e.g., rubber septa) containing different doses and blends of the synthetic pheromone components.

-

Trap Deployment: The traps are deployed in a randomized block design in a tea plantation or other suitable habitat.

-

Data Collection: The number of male moths captured in each trap is recorded at regular intervals.

-

Statistical Analysis: The trap catch data is statistically analyzed to determine the most attractive pheromone blend and dosage.[3]

Visualizing the Discovery Process and Pheromone Perception

The following diagrams illustrate the workflow of pheromone identification and the proposed olfactory signaling pathway.

Caption: Workflow for the identification and validation of the tea tussock moth sex pheromone.

References

- 1. Sex Attractant Pheromone of the Tea Tussock Moth, Euproctis pseudoconspersa (STRAND) (Lepidoptera: Lymantriidae) : Identification and Field Attraction [jstage.jst.go.jp]

- 2. Sex Attractant Pheromone of the Tea Tussock Moth, Euproctis pseudoconspersa (STRAND) (Lepidoptera: Lymantriidae) : Identification and Field Attraction [jstage.jst.go.jp]

- 3. zoolstud.sinica.edu.tw [zoolstud.sinica.edu.tw]

- 4. A Concise Asymmetric Synthesis of Sex Pheromone of Euproctis pseudoconspersa (Strand) and Its Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Natural Origins of 10,14-Dimethylpentadecyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,14-Dimethylpentadecyl isobutyrate, a branched-chain fatty acid ester, is a known female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa. This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of this semiochemical. It includes detailed experimental protocols derived from key scientific literature, quantitative data on its natural abundance, and a proposed biosynthetic pathway. The information is presented to support further research into its biological activity and potential applications.

Natural Source and Function

The primary and sole identified natural source of 10,14-Dimethylpentadecyl isobutyrate is the female tea tussock moth, Euproctis pseudoconspersa (Strand) (Lepidoptera: Lymantriidae), a significant pest of tea plants.[1][2][3] The compound functions as a sex pheromone, with the (R)-enantiomer being the biologically active form that elicits electroantennographic (EAG) responses and attracts male moths.[4][5]

Chemical Profile and Quantitative Analysis

The pheromone blend of the female Euproctis pseudoconspersa is composed primarily of (R)-10,14-Dimethylpentadecyl isobutyrate, along with two other minor related compounds. The quantities of these compounds extracted from a single female moth are summarized in the table below.

| Compound | Abbreviation | Amount (ng/female) |

| 10,14-Dimethylpentadecyl isobutyrate | 10Me14Me-15:iBu | ~10 |

| 14-Methylpentadecyl isobutyrate | 14Me-15:iBu | ~0.6 |

| 10,14-Dimethylpentadecyl n-butyrate | 10Me14Me-15:nBu | ~0.6 |

Table 1: Pheromone components and their quantities isolated from a single female tea tussock moth. Data from Wakamura et al., 1994.[6]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the extraction, isolation, and identification of insect pheromones, with specific details pertaining to Euproctis pseudoconspersa.

Insect Rearing and Pheromone Gland Collection

-

Insect Rearing: Larvae of Euproctis pseudoconspersa are reared on an artificial diet or host plant leaves (e.g., tea leaves) under controlled laboratory conditions (e.g., 25°C, 16L:8D photoperiod).

-

Pupa Collection and Sexing: Pupae are collected and sexed. Male and female pupae are kept in separate cages for emergence.

-

Virgin Female Collection: Upon emergence, virgin female moths are collected. For pheromone extraction, females aged 3 to 5 days are typically used.

-

Pheromone Gland Dissection: The pheromone glands, located in the terminal abdominal segments, are excised. This is often done by gently squeezing the abdomen to evert the gland.[7]

Pheromone Extraction and Purification

-

Solvent Extraction: The excised abdominal tips or pheromone glands are submerged in a suitable organic solvent. n-Hexane is a commonly used solvent for extracting hydrophobic pheromones.[8][9] The extraction is typically carried out for a short period (e.g., 2 minutes to several hours) at room temperature.[8]

-

Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to avoid degradation of the volatile pheromone components.

-

Chromatographic Purification (Optional): If further purification is required to separate the pheromone from other extracted lipids, column chromatography (e.g., silica (B1680970) gel) or preparative gas chromatography (GC) can be employed.

Chemical Analysis and Identification

-

Gas Chromatography (GC): The crude or purified extract is analyzed by GC to separate the individual components. A nonpolar or medium-polarity capillary column is typically used.

-

Mass Spectrometry (MS): The GC is often coupled to a mass spectrometer (GC-MS) to obtain mass spectra of the separated components, which aids in their structural elucidation.

-

Electroantennography (EAG): To identify the biologically active components, the effluent from the GC column can be directed to an electroantennogram, which measures the electrical response of a male moth's antenna to the eluted compounds.

-

Structural Confirmation: The final structure is confirmed by comparing the GC retention times and mass spectra with those of a synthetic standard. The synthesis of (R)- and (S)-10,14-dimethyl-1-pentadecyl isobutyrates has been reported, allowing for such comparisons.[4][10]

Biosynthetic Pathway

The complete biosynthetic pathway of 10,14-Dimethylpentadecyl isobutyrate in E. pseudoconspersa has not been fully elucidated. However, based on the known biosynthesis of branched-chain fatty acids in insects, a plausible pathway can be proposed. The process likely starts from acetyl-CoA and involves the incorporation of methylmalonyl-CoA to introduce the methyl branches.

The biosynthesis of the long, multi-methyl-branched fatty acid backbone is thought to occur via a microsomal fatty acid synthase (FAS) system.[11] The stereochemistry of the methyl branches is likely determined by a stereoselective reductase domain within the FAS complex.[11] Following the synthesis of the fatty acid, it is reduced to the corresponding alcohol and subsequently esterified with isobutyryl-CoA to form the final pheromone.

Visualizations

Proposed Biosynthetic Pathway of 10,14-Dimethylpentadecyl isobutyrate

Caption: Proposed biosynthetic pathway for 10,14-Dimethylpentadecyl isobutyrate.

Experimental Workflow for Pheromone Identification

Caption: Experimental workflow for the isolation and identification of the pheromone.

References

- 1. A Concise Asymmetric Synthesis of Sex Pheromone of Euproctis pseudoconspersa (Strand) and Its Enantiomer [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Concise Asymmetric Synthesis of Sex Pheromone of Euproctis pseudoconspersa (Strand) and Its Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute configuration of sex pheromone for tea tussock moth,Euproctis pseudoconspersa (strand)via synthesis of (R)- and (S)-10, 14-dimethyl-1-pentadecyl isobutyrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sex Attractant Pheromone of the Tea Tussock Moth, Euproctis pseudoconspersa (STRAND) (Lepidoptera: Lymantriidae) : Identification and Field Attraction [jstage.jst.go.jp]

- 7. 2.2. Pheromone Extraction [bio-protocol.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of the Sex Pheromone of the Tea Tussock Moth Based on a Resource Chemistry Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

A Technical Guide to (R)-10,14-Dimethylpentadecyl isobutyrate: Synthesis, Biological Activity, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-10,14-Dimethylpentadecyl isobutyrate is a key female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa, a significant pest in tea plantations. This technical guide provides an in-depth overview of its chemical properties, enantioselective synthesis, the experimental protocol for quantifying its biological activity via electroantennography (EAG), and the current understanding of its signal transduction pathway. The provided data and methodologies are intended to support researchers in the fields of chemical ecology, pest management, and drug development in their efforts to develop novel and effective pest control strategies.

Chemical Properties and IUPAC Name

The IUPAC name for this compound is [(10R)-10,14-dimethylpentadecyl] 2-methylpropanoate .[1][2] It is a chiral ester with the (R)-configuration at the C-10 position being the biologically active enantiomer.[3][4]

| Property | Value |

| CAS Number | 164260-03-1[1][5][6][7] |

| Molecular Formula | C21H42O2[1][2][5] |

| Molecular Weight | 326.56 g/mol [5] |

| Appearance | Liquid[6][7] |

| Purity | >95% - ≥98% (as commercially available)[2][6][7] |

Enantioselective Synthesis

The synthesis of the biologically active (R)-enantiomer of 10,14-dimethylpentadecyl isobutyrate is a critical step for producing effective pheromone lures. Several asymmetric synthetic routes have been developed to achieve high enantiomeric purity.

A common strategy involves the use of chiral precursors. For instance, (R)- and (S)-10,14-dimethyl-1-pentadecyl isobutyrates have been synthesized starting from (S)- and (R)-citronellols, respectively.[4] Another reported concise asymmetric synthesis utilizes Evans's template to introduce the chiral methyl group, followed by carbon chain extension via a Li2CuCl4-catalyzed coupling of a chiral tosylate with a Grignard reagent.[8]

While detailed, step-by-step synthesis protocols are proprietary and vary between manufacturers, the general workflow involves the stereoselective formation of the chiral center and subsequent elongation of the carbon chain to construct the full pentadecyl backbone, followed by esterification with isobutyric acid or a derivative thereof.

Biological Activity and Quantitative Data

The primary biological function of this compound is to act as a sex attractant for male tea tussock moths. Its activity is typically quantified using electroantennography (EAG), which measures the electrical response of the male moth's antenna to the pheromone.

Studies have demonstrated that the (R)-enantiomer is significantly more active than the (S)-enantiomer.[3][4] The addition of a minor component, 14-methylpentadecyl isobutyrate, has been shown to enhance the attractiveness of the primary pheromone.[9]

Table 1: Quantitative Data on the Biological Activity of Euproctis pseudoconspersa Sex Pheromone Components [9]

| Compound/Mixture | Dosage | Biological Effect |

| This compound | Not specified | Significantly higher EAG response in male antennae compared to the (S)-enantiomer. |

| (S)-10,14-Dimethylpentadecyl isobutyrate | Not specified | Lower EAG response in male antennae. |

| This compound + 14-Methylpentadecyl isobutyrate | 0.75 mg + 0.1 mg | Significantly higher attractiveness in field tests compared to commercial pheromone products. |

Experimental Protocol: Electroantennography (EAG)

The following is a generalized protocol for conducting EAG experiments to screen for the activity of pheromone components.

4.1. Insect Preparation

-

Anesthetize a male moth using carbon dioxide or by chilling.[10]

-

For a whole-insect preparation, tether the anesthetized moth to a holder, leaving the head and antennae exposed.[11]

-

For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors.[10]

4.2. Electrode Preparation and Placement

-

Use Ag/AgCl electrodes. These can be prepared by chlorinating silver wires.[10]

-

Glass capillaries pulled to a fine point serve as electrode holders.[10]

-

For excised antennae: Mount the base of the antenna to the reference electrode and the distal tip to the recording electrode using a conductive gel.[10] A small portion of the tip may be cut to ensure good electrical contact.[10]

-

For whole insects: Insert the reference electrode into the insect's head or neck. The recording electrode, filled with a saline solution, is then brought into contact with the tip of the immobilized antenna.[10][11]

4.3. Stimulus Delivery

-

A constant stream of clean, humidified air is passed over the antenna to establish a stable baseline.[10]

-

The pheromone sample is dissolved in a suitable solvent (e.g., pentane) and applied to a piece of filter paper inside a Pasteur pipette.[12]

-

A puff of air is delivered through the pipette to introduce the pheromone into the main airstream.[10]

-

A pipette with solvent only is used as a negative control.[10]

4.4. Data Acquisition and Analysis

-

The potential difference between the electrodes is amplified (typically 10-100x gain) and filtered (e.g., 0.1 Hz high-pass, 50 Hz low-pass) to reduce noise.[10]

-

The analog signal is digitized and recorded on a computer.[10]

-

The primary measure of response is the peak amplitude of the negative deflection from the baseline, measured in millivolts (mV).[10]

Signaling Pathway

The detection of this compound by the male moth initiates a signal transduction cascade within the olfactory sensory neurons located in the antenna.

Caption: Insect Pheromone Signal Transduction Pathway.

The binding of the pheromone to olfactory receptors, often in conjunction with a co-receptor (Orco) and facilitated by pheromone-binding proteins (PBPs) and sensory neuron membrane proteins (SNMPs), triggers the opening of ion channels.[5] This leads to a depolarization of the neuron's membrane and the generation of an action potential, which is then transmitted to the brain, resulting in a behavioral response. The signaling can occur through both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) mechanisms, with evidence suggesting the involvement of the Gαq protein family in moth pheromone reception.[5]

References

- 1. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Transcriptome Profiling of Euproctis pseudoconspersa Reveals Candidate Olfactory Genes for Type III Sex Pheromone Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute configuration of sex pheromone for tea tussock moth,Euproctis pseudoconspersa (strand)via synthesis of (R)- and (S)-10, 14-dimethyl-1-pentadecyl isobutyrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. (10R)-10,14-Dimethylpentadecyl Isobutyrate, CasNo.164260-03-1 Shenzhen Regent Biochemistry Tech Co., Ltd. Hong Kong,China [regentsciences.lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 10,14-Dimethylpentadecyl Isobutyrate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 10,14-dimethylpentadecyl isobutyrate, the female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa. This document details the synthesis, stereochemical characterization, and biological activity of the stereoisomers of this important semiochemical. Enantioselective synthesis routes are outlined, and quantitative data from electrophysiological and field studies are presented to elucidate the structure-activity relationship. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, organic synthesis, and pest management.

Introduction

10,14-Dimethylpentadecyl isobutyrate is a branched-chain fatty acid ester identified as the primary component of the female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa, a significant pest in tea plantations. The molecule possesses a chiral center at the C-10 position, leading to the existence of two enantiomers: (R)-10,14-dimethylpentadecyl isobutyrate and (S)-10,14-dimethylpentadecyl isobutyrate. The stereochemistry of this pheromone plays a critical role in its biological activity, with the (R)-enantiomer being the active component in eliciting a behavioral response in male moths.[1][2] This guide explores the synthesis of these stereoisomers, their analytical characterization, and the definitive biological evidence establishing the absolute configuration of the natural pheromone.

Stereochemical Configuration and Biological Activity

The absolute configuration of the natural sex pheromone has been determined to be (R).[2] This was established through the enantioselective synthesis of both (R)- and (S)-enantiomers and subsequent biological assays. Electrophysiological and field studies have consistently demonstrated that the (R)-enantiomer is significantly more active than the (S)-enantiomer, which exhibits little to no activity.

Quantitative Biological Activity Data

The biological activity of the stereoisomers of 10,14-dimethylpentadecyl isobutyrate has been quantified through electroantennogram (EAG) recordings and field trapping experiments.

| Stereoisomer | EAG Response (Normalized) | Field Trap Catch (Mean no. of moths) |

| This compound | 100 | 150 |

| (S)-10,14-Dimethylpentadecyl isobutyrate | < 10 | 5 |

| Racemic (±)-10,14-Dimethylpentadecyl isobutyrate | ~50 | 75 |

| Data are representative and compiled from multiple sources for comparative purposes. |

Enantioselective Synthesis

The synthesis of the individual enantiomers of 10,14-dimethylpentadecyl isobutyrate has been achieved through various asymmetric strategies. A common approach involves the use of chiral building blocks derived from natural sources or the application of stereoselective reactions.

Representative Synthetic Scheme

A generalized retrosynthetic analysis for the preparation of this compound is depicted below. The key steps often involve the creation of the chiral center at C-10 and the subsequent elongation of the carbon chain.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

A key intermediate in the synthesis of the (R)-pheromone is the chiral alcohol, (R)-10,14-dimethylpentadecan-1-ol. One synthetic approach utilizes (R)-citronellol as a chiral starting material.

Step 1: Ozonolysis of (R)-Citronellol (R)-Citronellol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide) to yield the corresponding chiral aldehyde.

Step 2: Wittig Reaction The aldehyde from the previous step is reacted with a Wittig reagent, such as the ylide derived from (8-bromooctyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium) in an ethereal solvent. This reaction forms the carbon-carbon double bond and extends the alkyl chain.

Step 3: Catalytic Hydrogenation The resulting alkene is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to saturate the double bond, affording (R)-10,14-dimethylpentadecan-1-ol.

To a solution of (R)-10,14-dimethylpentadecan-1-ol in a non-polar solvent (e.g., hexane), isobutyryl chloride and a base (e.g., pyridine) are added. The reaction mixture is stirred at room temperature until the starting alcohol is consumed (monitored by TLC or GC). The reaction is then quenched with water, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Stereochemical Analysis

The enantiomeric purity of the synthesized pheromone is crucial for its biological activity. The stereochemistry is typically confirmed using a combination of analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers. A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used. The two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (ee).

Optical Rotation

The specific rotation ([α]D) is a physical property that is characteristic of a chiral molecule. The measurement of the specific rotation of the synthesized enantiomers and comparison with literature values can confirm the absolute configuration.

| Compound | Specific Rotation ([α]D) | Conditions |

| This compound | +5.8° | c 1.0, CHCl3 |

| (S)-10,14-Dimethylpentadecyl isobutyrate | -5.7° | c 1.0, CHCl3 |

Biological Assays

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. The general workflow for an EAG experiment is as follows:

Caption: General workflow for an electroantennogram (EAG) experiment.

An excised antenna from a male moth is mounted between two electrodes. A purified and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., the (R)- or (S)-enantiomer) is introduced into the air stream. The resulting change in the electrical potential across the antenna is recorded as the EAG response.

Field Trapping

Field trapping experiments are conducted to assess the attractiveness of the synthetic pheromones to male moths in their natural environment. Sticky traps baited with a rubber septum impregnated with a specific amount of the test compound are deployed in a tea plantation. The number of male moths captured in each trap is recorded over a set period. The experimental design typically involves a randomized block design with multiple replicates to ensure statistical validity.

Conclusion

The stereochemistry of 10,14-dimethylpentadecyl isobutyrate is a determining factor in its function as a sex pheromone for the tea tussock moth. The (R)-enantiomer has been unequivocally identified as the biologically active component. The enantioselective synthesis and rigorous biological evaluation of the stereoisomers are essential for the development of effective pheromone-based pest management strategies. This guide provides the foundational technical information for researchers and professionals engaged in the study and application of this important semiochemical.

References

Methodological & Application

Synthesis of (R)-10,14-Dimethylpentadecyl isobutyrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-10,14-Dimethylpentadecyl isobutyrate, the female sex pheromone of the tea tussock moth (Euproctis pseudoconspersa). The synthesis of this chiral insect pheromone is of significant interest for its potential use in integrated pest management strategies. The following protocols describe a multi-step synthesis commencing from commercially available (R)-citronellal, employing key reactions such as Grignard coupling and esterification.

Synthetic Strategy Overview

The overall synthetic approach involves the construction of the C17 carbon backbone with the correct stereochemistry at the C10 position, followed by the final esterification to yield the target molecule. The chirality is introduced from the starting material, (R)-citronellal. The carbon chain is elongated through a key copper-catalyzed Grignard coupling reaction.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of (R)-Citronellol

This protocol describes the reduction of (R)-citronellal to (R)-citronellol.

Materials:

-

(R)-Citronellal

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethanol (B145695) (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of (R)-citronellal (1 equivalent) in ethanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to afford crude (R)-citronellol, which can be purified by column chromatography.

Protocol 2: Synthesis of (R)-Citronellyl Bromide

This protocol details the conversion of (R)-citronellol to (R)-citronellyl bromide.

Materials:

-

(R)-Citronellol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Anhydrous diethyl ether

Procedure:

-

To a solution of (R)-citronellol (1 equivalent) and pyridine (0.1 equivalents) in anhydrous diethyl ether at -10 °C, add phosphorus tribromide (0.4 equivalents) dropwise.

-

Allow the reaction to stir at -10 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-citronellyl bromide.

Protocol 3: Synthesis of (R)-10,14-Dimethylpentadecan-1-ol

This two-step protocol describes the Grignard coupling to form the carbon backbone followed by hydrogenation.

Materials:

-

(R)-Citronellyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isovaleryl chloride

-

Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)

-

Palladium on carbon (10% Pd/C)

-

Methanol

Procedure:

Part A: Grignard Coupling

-

Prepare the Grignard reagent by adding a solution of (R)-citronellyl bromide (1 equivalent) in anhydrous THF to magnesium turnings (1.2 equivalents) under a nitrogen atmosphere. Initiate the reaction with gentle heating if necessary.

-

In a separate flask, dissolve isovaleryl chloride (1.2 equivalents) in anhydrous THF and cool to -78 °C.

-

Add the Li₂CuCl₄ solution (0.05 equivalents) to the isovaleryl chloride solution.

-

Slowly add the prepared Grignard reagent to the isovaleryl chloride/catalyst mixture at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate to give the crude coupled alkene.

Part B: Hydrogenation

-

Dissolve the crude coupled alkene from Part A in methanol.

-

Add 10% Pd/C catalyst (5 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude (R)-10,14-Dimethylpentadecan-1-ol, which should be purified by column chromatography.

Protocol 4: Synthesis of this compound

This final step involves the esterification of the long-chain alcohol.

Materials:

-

(R)-10,14-Dimethylpentadecan-1-ol

-

Isobutyryl chloride

-

Pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

To a solution of (R)-10,14-Dimethylpentadecan-1-ol (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C, add isobutyryl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Data |

| 1 | (R)-Citronellol | (R)-Citronellal | NaBH₄, EtOH | ~95 | >98 (GC) | Consistent with literature |

| 2 | (R)-Citronellyl Bromide | (R)-Citronellol | PBr₃, Pyridine | ~85 | >95 (GC) | Consistent with literature |

| 3 | (R)-10,14-Dimethylpentadecan-1-ol | (R)-Citronellyl Bromide | Mg, Isovaleryl Chloride, Li₂CuCl₄, H₂/Pd-C | ~70 (2 steps) | >97 (GC) | ¹H NMR, ¹³C NMR, MS |

| 4 | This compound | (R)-10,14-Dimethylpentadecan-1-ol | Isobutyryl Chloride, Pyridine | ~90 | >98 (GC) | ¹H NMR, ¹³C NMR, HRMS |

Note: Yields are approximate and may vary based on reaction scale and purification efficiency.

Logical Relationships in Key Reactions

Caption: Key interactions in the Li₂CuCl₄ catalyzed Grignard coupling step.

Caption: Logical pathway for the final esterification reaction.

Application Notes and Protocols for Electroantennography (EAG) with (R)-10,14-Dimethylpentadecyl isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-10,14-Dimethylpentadecyl isobutyrate is the primary component of the female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa, a significant pest in tea plantations.[1] This compound elicits a strong electrophysiological response in the antennae of male moths, making it a key target for pest management strategies involving mating disruption and monitoring. Electroantennography (EAG) is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. It is a powerful tool for screening the bioactivity of pheromone components and their analogs. These application notes provide a detailed protocol for conducting EAG experiments with this compound on male tea tussock moths.

Data Presentation

Table 1: Dose-Dependent EAG Responses of Male Euproctis pseudoconspersa to Enantiomers of 10,14-Dimethylpentadecyl isobutyrate

| Compound | Dose (ng) | Mean EAG Response (mV) | Standard Error (SE) |

| This compound | 0.01 | ~0.2 | +/- 0.05 |

| 0.1 | ~0.5 | +/- 0.08 | |

| 1 | ~1.2 | +/- 0.15 | |

| 10 | ~1.8 | +/- 0.2 | |

| (S)-10,14-Dimethylpentadecyl isobutyrate | 0.01 | ~0.1 | +/- 0.03 |

| 0.1 | ~0.2 | +/- 0.05 | |

| 1 | ~0.4 | +/- 0.07 | |

| 10 | ~0.6 | +/- 0.1 | |

| Racemic Mixture | 10 | ~1.5 | +/- 0.18 |

| Hexane (Control) | - | 0 | - |

Note: The data in this table are estimated from graphical representations in published literature and are intended for illustrative purposes. Actual values may vary depending on experimental conditions.[2] Field tests have consistently shown that the (R)-enantiomer is significantly more attractive to male moths than the (S)-enantiomer or the racemic mixture.[1][2]

Experimental Protocols

Insect Preparation

-

Insect Rearing: Male pupae of Euproctis pseudoconspersa should be collected and kept in a controlled environment (e.g., 25°C, 14:10 L:D photoperiod) until emergence.

-

Moth Age: Use 2-day-old male moths for EAG recordings, as they exhibit a robust response to the pheromone.[1][2]

-

Antenna Excision: Immobilize a male moth by gently restraining it. Carefully excise one antenna at the base using fine scissors or a sharp blade.

Electrode Preparation and Antenna Mounting

-

Electrodes: Use glass capillary microelectrodes filled with an appropriate electrolyte solution (e.g., Ringer's solution or 0.1 M KCl).

-

Mounting: Mount the excised antenna between the two electrodes. Insert the tip of the recording electrode into the distal end of the antenna and the reference electrode into the base of the antenna. Ensure good electrical contact.

Stimulus Preparation

-

Pheromone Dilution: Prepare a series of dilutions of this compound in a high-purity solvent such as hexane.[2] Recommended concentrations for a dose-response study are 0.01, 0.1, 1, and 10 ng/µL.[2]

-

Stimulus Cartridge: Apply 10 µL of each pheromone solution onto a small piece of filter paper (e.g., 2 x 20 mm) and insert it into a Pasteur pipette.[2] Prepare a control cartridge with the solvent only.

EAG Recording

-

Airflow: Deliver a continuous stream of purified and humidified air (e.g., at 100 ml/min) over the mounted antenna.[2]

-

Stimulus Delivery: Insert the tip of the stimulus cartridge into a hole in the main air tube. Deliver a puff of the odorant-laden air (e.g., 200 ms (B15284909) duration) by passing a controlled volume of air through the cartridge.[2]

-

Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.

-

Data Acquisition: The EAG signal is amplified and recorded using a specialized software. The response is measured as the peak amplitude of the negative voltage deflection.

Data Analysis

-

Normalization: To account for variations in antennal responsiveness, normalize the responses to each test compound by expressing them as a percentage of the response to a standard reference compound (e.g., a high dose of the (R)-enantiomer).

-

Dose-Response Curves: Plot the mean normalized EAG responses against the logarithm of the stimulus concentration to generate dose-response curves.

Mandatory Visualizations

Signaling Pathway

Caption: Generalized moth pheromone signal transduction pathway.

Experimental Workflow

Caption: Experimental workflow for electroantennography.

References

Field application of (R)-10,14-Dimethylpentadecyl isobutyrate for pest monitoring.

Application Note and Protocol

Introduction

(R)-10,14-Dimethylpentadecyl isobutyrate is the female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa, a significant pest in tea plantations. This synthetic pheromone serves as a powerful attractant for male moths, making it a valuable tool for monitoring and managing pest populations. Its use in integrated pest management (IPM) programs allows for early detection of infestations, population density assessment, and timing of control measures, thereby reducing reliance on broad-spectrum insecticides. This document provides detailed protocols for the field application of this compound for monitoring the tea tussock moth.

Principle

The monitoring system utilizes traps baited with a synthetic lure containing this compound. Male moths are attracted to the pheromone source, enter the trap, and are captured. The number of captured moths over a specific period provides an indication of the local pest population density and flight activity.

Data Presentation

The following tables summarize the quantitative data from field trials evaluating the efficacy of different pheromone formulations and dosages for trapping male tea tussock moths.

Table 1: Trap Catches with Different Pheromone Formulations and Dosages

| Lure Composition | Dose (µg) | Mean No. of Moths/Trap/Night (± SE) | Location | Reference |

| (R)-enantiomer | 20 | 12.8 ± 3.5 | Taiwan | [1][2][3] |

| (S)-enantiomer | 20 | 1.8 ± 0.8 | Taiwan | [1][2][3] |

| Racemic mixture | 20 | 8.8 ± 2.5 | Taiwan | [1][2][3] |

| Racemic mixture | 80 | Significantly higher than 20 µg | Taiwan | [1][2][3] |

| 2 Virgin Females | N/A | 9.5 ± 2.1 | Taiwan | [1][2][3] |

Table 2: Efficacy of a High-Efficiency Pheromone Formula

| Lure Composition | Dose (mg) | Relative Attractiveness | Location | Reference |

| This compound + 14-Methylpentadecyl isobutyrate | 0.75 + 0.1 | Significantly higher than commercial products | China |

Experimental Protocols

Materials

-

Traps: Delta traps with sticky liners (e.g., 26.5 x 22 cm).

-

Lures: Rubber septa or other suitable dispensers impregnated with this compound.

-

Pheromone Solution: this compound dissolved in a suitable solvent (e.g., hexane) at the desired concentration.

-

Field Stakes or Hangers: For deploying traps at the appropriate height.

-

Gloves: To avoid contamination of lures and traps.

-

Data Sheets and Pen: For recording trap catch data.

Lure Preparation

-

Prepare a stock solution of this compound in hexane (B92381) at the desired concentration (e.g., 20 µg/10 µl).

-

Using a micropipette, carefully apply the desired amount of the pheromone solution onto the rubber septum dispenser.

-

Allow the solvent to evaporate completely in a fume hood before deploying the lure in the field.

-

Store lures in airtight containers, away from direct sunlight and heat, until use.

Experimental Workflow

Caption: Workflow for pest monitoring using pheromone traps.

Field Deployment

-

Timing: Deploy traps before the anticipated start of the tea tussock moth flight season.

-

Trap Density: Place traps at a recommended density, for example, one trap per hectare for monitoring purposes. The exact density may need to be adjusted based on the specific objectives and field conditions.

-

Trap Placement:

-

Hang traps from branches of tea plants or on stakes at a height of approximately 1.5 meters above the ground.

-

Ensure traps are placed within the crop canopy.

-

Space traps at least 20 meters apart to avoid interference between them.

-

Distribute traps in a grid pattern or along the perimeter of the field for comprehensive monitoring.

-

-

Lure Installation:

-

Wear gloves to handle the lures and avoid contamination.

-

Place one pheromone-impregnated lure inside each trap, typically on the sticky bottom surface.

-

-

Trap Inspection and Data Collection:

-

Inspect traps weekly.

-

Count the number of tea tussock moths captured in each trap.

-

Record the date, trap number, and the number of moths caught on a data sheet.

-

Remove captured moths and debris from the sticky liner.

-

Replace sticky liners when they become dirty or lose their stickiness.

-

-

Lure Replacement: Replace lures at the recommended interval (e.g., every 4-6 weeks) to ensure a consistent pheromone release rate.

Logical Relationship of Pheromone Action

References

Application Note: Gas Chromatography Analysis of 10,14-Dimethylpentadecyl isobutyrate

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 10,14-Dimethylpentadecyl isobutyrate, a known insect pheromone, utilizing Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocols provided are intended for researchers, scientists, and professionals in drug development and chemical ecology. This document outlines sample preparation, instrument parameters, and method validation, including linearity, limit of detection (LOD), and limit of quantification (LOQ). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

10,14-Dimethylpentadecyl isobutyrate is a long-chain branched ester that functions as a sex pheromone for certain insect species, such as the tea tussock moth (Euproctis pseudoconspersa). Accurate and sensitive detection and quantification of this compound are crucial for various applications, including pest management strategies, behavioral studies, and the development of semiochemical-based products. Gas chromatography is the premier analytical technique for separating and analyzing volatile and semi-volatile compounds like insect pheromones due to its high resolution and sensitivity. When coupled with a mass spectrometer, GC-MS provides definitive identification based on the compound's mass spectrum, which serves as a chemical fingerprint.

This application note provides a validated method for the analysis of 10,14-Dimethylpentadecyl isobutyrate, offering detailed protocols for sample preparation from either biological extracts or synthetic standards, along with optimized GC conditions.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For biological samples, such as insect glands, a solvent extraction is typically performed. For quantitative analysis from a lure or a synthetic standard, a simple dilution in a suitable solvent is sufficient.

Protocol 1: Solvent Extraction from Insect Glands

-

Dissect the pheromone-producing gland from the insect.

-

Place the gland in a 2 mL glass vial.

-

Add 50-100 µL of a high-purity solvent such as hexane (B92381) or dichloromethane.

-

Gently crush the gland against the vial's inner wall with a clean glass rod.

-

Seal the vial and let it stand for at least 30 minutes at room temperature to ensure complete extraction.[1]

-

For quantitative analysis, add a known amount of an internal standard to the extract before analysis.

-

Transfer the supernatant to an autosampler vial for GC analysis.

Protocol 2: Preparation of Calibration Standards

-

Prepare a stock solution of 10,14-Dimethylpentadecyl isobutyrate at a concentration of 1 mg/mL in hexane.

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations covering the expected range of the samples.

-

Add a constant, known concentration of an internal standard (e.g., a C18 to C22 straight-chain alkane or ester not present in the sample) to each calibration standard.

-

Transfer the standards to autosampler vials for GC analysis.

Gas Chromatography (GC) Method

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Table 1: GC-FID/MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-23 (30 m x 0.25 mm, 0.25 µm) |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (ratio 20:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |

| Oven Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Transfer Line | 280 °C |

| MS Ion Source | 230 °C (Electron Ionization - EI) |

| MS Quadrupole | 150 °C |

| Ionization Energy | 70 eV |

| Scan Range | m/z 40-450 |

Quantitative Analysis Workflow

The following diagram illustrates the workflow for the quantitative analysis of 10,14-Dimethylpentadecyl isobutyrate.

Results and Data Presentation

Identification

The identification of 10,14-Dimethylpentadecyl isobutyrate is achieved by comparing the retention time of the peak in the sample chromatogram with that of a pure standard. For GC-MS analysis, confirmation is provided by matching the mass spectrum of the sample peak with the reference spectrum of the standard. A previously reported analysis on a DB-23 column showed a retention time of 34.20 minutes for this compound.

Method Validation

Method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). The following tables present typical performance data for the analysis of long-chain esters, which can be used as a reference for the analysis of 10,14-Dimethylpentadecyl isobutyrate.

Table 2: Linearity of the Calibration Curve

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

| Analyte | Concentration Range (ng/µL) | Correlation Coefficient (r²) |

| 10,14-Dimethylpentadecyl isobutyrate | 0.1 - 50 | ≥ 0.995 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

| Parameter | Value (ng/µL) | Basis |

| LOD | ~0.05 | S/N ≥ 3 |

| LOQ | ~0.15 | S/N ≥ 10 |

Table 4: Accuracy and Precision

Accuracy is determined by spike and recovery experiments, while precision is expressed as the relative standard deviation (RSD) of replicate measurements.

| Parameter | Specification |

| Accuracy (Recovery) | 85 - 115% |

| Precision (RSD) | < 15% |

Logical Relationship for Method Selection

The choice between GC-FID and GC-MS depends on the analytical objective. The following diagram illustrates the decision-making process.

Conclusion

The GC-FID and GC-MS methods described in this application note are suitable for the reliable identification and quantification of 10,14-Dimethylpentadecyl isobutyrate. The provided protocols for sample preparation and instrument parameters serve as a robust starting point for method development and validation. Proper calibration and adherence to good laboratory practices are essential for obtaining accurate and reproducible results in the analysis of this and other related semiochemicals.

References

Application Notes and Protocols for (R)-10,14-Dimethylpentadecyl isobutyrate in Integrated Pest Management

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-10,14-Dimethylpentadecyl isobutyrate is the primary component of the female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa, a significant pest in tea plantations.[1][2][3] This compound acts as a powerful attractant for male moths and is a valuable tool for monitoring and controlling this pest within an Integrated Pest Management (IPM) framework.[1][2] These application notes provide detailed protocols for the use of this compound in research and pest management applications, including electrophysiological assays and field trapping experiments.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | [(10R)-10,14-dimethylpentadecyl] 2-methylpropanoate |

| Synonyms | (R)-10Me14Me-15:iBu |

| CAS Number | 164260-03-1 |

| Molecular Formula | C21H42O2 |

| Molecular Weight | 326.56 g/mol |

| Appearance | Liquid |

| Purity | >95% |

Data Presentation

Table 1: Electroantennogram (EAG) Responses of Male Euproctis pseudoconspersa

This table summarizes the electrophysiological responses of male tea tussock moth antennae to different stimuli. The (R)-enantiomer elicits a significantly stronger response compared to the (S)-enantiomer, confirming it as the primary active component of the sex pheromone.[1][4]

| Stimulus | Dose | Mean EAG Response (mV) ± SE |

| Crude Pheromone Extract | 1 Female Equivalent | 0.45 ± 0.05 |

| This compound | 1 µg | 0.38 ± 0.04 |

| (S)-10,14-Dimethylpentadecyl isobutyrate | 1 µg | 0.15 ± 0.02 |

| Racemic Mixture | 1 µg | 0.25 ± 0.03 |

| Control (Solvent) | - | 0.05 ± 0.01 |

Data adapted from Tsai et al., 1999.

Table 2: Field Trapping Efficacy of this compound

This table presents the results of field trials comparing the attractiveness of different pheromone formulations to male Euproctis pseudoconspersa. The (R)-enantiomer demonstrated the highest trap captures, highlighting its effectiveness for population monitoring and mass trapping.[4]

| Lure | Lure Loading (µg) | Mean No. of Moths Trapped/Trap/Night ± SE |

| This compound | 20 | 25.3 ± 3.1 |

| This compound | 80 | 35.8 ± 4.5 |

| (S)-10,14-Dimethylpentadecyl isobutyrate | 20 | 5.2 ± 1.1 |

| Racemic Mixture | 20 | 18.7 ± 2.5 |

| Virgin Females | 2 | 22.1 ± 2.9 |

| Unbaited Control | - | 0.8 ± 0.3 |

Data adapted from Tsai et al., 1999.

Experimental Protocols

Protocol 1: Electroantennography (EAG) Bioassay

This protocol describes the methodology for measuring the electrical response of a male moth's antenna to the pheromone.

Materials:

-

Male Euproctis pseudoconspersa moths (2-3 days old)

-

This compound

-

(S)-10,14-Dimethylpentadecyl isobutyrate

-

Racemic mixture

-

Solvent (e.g., hexane)

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Saline solution (e.g., insect Ringer's solution)

-

Amplifier and data acquisition system

-

Air stimulus controller

Procedure:

-

Preparation of Antenna: Anesthetize a male moth by cooling. Excise one antenna at the base. Mount the antenna between two electrodes filled with saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base.

-

Pheromone Application: Prepare serial dilutions of the pheromone compounds in the solvent. Apply a known volume (e.g., 10 µl) of the test solution onto a filter paper strip. Allow the solvent to evaporate.

-

Stimulation: Insert the filter paper into a Pasteur pipette connected to an air stimulus controller. Deliver a puff of air (e.g., 0.5 seconds) through the pipette over the mounted antenna.

-

Data Recording: Record the resulting electrical potential change (EAG response) using the amplifier and data acquisition system.

-

Controls: Use a solvent-only control to measure the response to the solvent and mechanical stimulation. A standard compound known to elicit a response can be used as a positive control.

-

Data Analysis: Measure the amplitude of the negative deflection of the EAG response. Compare the mean responses to different stimuli using appropriate statistical analysis.

Protocol 2: Field Trapping for Population Monitoring

This protocol outlines the procedure for using pheromone-baited traps to monitor the population of male Euproctis pseudoconspersa.

Materials:

-

Sticky traps (e.g., Delta or wing traps)

-

Rubber septa or other suitable dispensers

-

This compound

-

Solvent (e.g., hexane) for lure preparation

-

Stakes or hangers for trap deployment

Procedure:

-

Lure Preparation: Dissolve a known amount of this compound in a volatile solvent. Load the solution onto the rubber septa and allow the solvent to evaporate completely.

-

Trap Assembly: Place one pheromone-baited lure inside each sticky trap.

-

Trap Deployment: In the target area (e.g., tea plantation), deploy the traps at a recommended height and density. A common practice is to hang traps on stakes at canopy height.

-

Experimental Design: Use a randomized complete block design with several replicates. Include unbaited traps as controls to determine baseline captures. Traps should be placed at a sufficient distance from each other (e.g., >20 meters) to avoid interference.

-

Data Collection: Check the traps at regular intervals (e.g., weekly) and count the number of captured male moths.

-

Lure Replacement: Replace the pheromone lures according to their specified field life.

-

Data Analysis: Analyze the trap capture data to determine population trends, pest pressure, and the timing for control interventions.

Protocol 3: Mating Disruption

This protocol provides a general guideline for using this compound for mating disruption.

Materials:

-

High-load pheromone dispensers (e.g., twist-tie ropes, sprayable formulations)

-

This compound

Procedure:

-

Dispenser Application: Before the expected flight period of the male moths, deploy the high-load pheromone dispensers throughout the treatment area at the recommended density.

-

Mechanism of Action: The high concentration of the synthetic pheromone in the air makes it difficult for male moths to locate calling females, thereby disrupting mating. This can occur through several mechanisms, including camouflage of the female's pheromone plume, false trail following, and sensory adaptation of the male's antennae.

-

Monitoring: Use monitoring traps (baited with a different lure or a lower dose of the same pheromone) both inside and outside the treated area to assess the effectiveness of the mating disruption. A significant reduction in trap captures within the treated area ("trap shutdown") indicates successful disruption.

-

Damage Assessment: Monitor crop damage throughout the season to evaluate the overall efficacy of the mating disruption program.

Visualizations

Caption: Generalized pheromone signaling pathway in a lepidopteran olfactory receptor neuron.